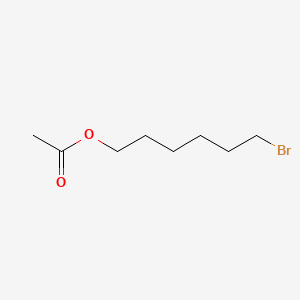

6-溴己基乙酸酯

描述

6-bromohexyl Acetate, also known as Stoddard solvent, is a colorless, refined petroleum distillate . It is a non-aromatic solvent mixture of saturated aliphatic hydrocarbons (C9-C11) . It is widely used in scientific research and has applications in various fields such as organic chemistry, biochemistry, and pharmacology.

Synthesis Analysis

The synthesis of 6-bromohexyl Acetate involves coupling reactions . One procedure involves the Grignard reagent obtained from 2-(6-bromohexyloxy)-tetrahydropyrane, which is transformed to the corresponding organomanganese reagent. This reagent is then coupled with E-1-bromo-3-hexene . Another procedure involves the coupling of E-3-hexenylmanganese bromide and 6-bromohexyl acetate . These reactions are carried out at 0 °C, using tetrahydrofurane and N-methylpyrrolidone as co-solvent .

Molecular Structure Analysis

The molecular formula of 6-bromohexyl Acetate is C8H15BrO2 . The molecular weight is 223.109 . The InChI Key is IMSPZLCTPSXORJ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

6-bromohexyl Acetate has a density of 0.75 g/mL at 20 °C . It has a melting point of 40°C and a boiling point of 149-213°C/760mmHg . The flash point is 98 °C . It is a solvent in nature and appears clear . It has a refractive index of n20/D 1.417 .

科学研究应用

醛和酮的光敏保护基

6-溴己基乙酸酯衍生物,如Bhc-二醇,已被探索作为醛和酮的光敏保护基。该应用在受控释放系统中非常重要,其中苯甲醛和苯乙酮等化合物可以在模拟的生理条件下通过单光子和双光子诱导过程释放(Lu et al., 2003)。

立体定向自由基重排

与6-溴己基乙酸酯密切相关的溴代醇乙酸酯的研究揭示了它们参与立体定向自由基重排。这在氢解反应中尤为明显,其中意外的产物形成表明复杂的重排途径(Kočovsk et al., 1986)。

酯酶活性的组织化学证明

5-溴吲哚甲酸乙酯等化合物已被用于酯酶的组织化学证明,展示了溴乙酸酯化合物在生物化学和组织学中的多种应用。这些研究有助于理解不同组织中的酶活性(Pearson & Defendi, 1957)。

有机化合物的合成

6-溴己基乙酸酯在各种有机化合物的合成中起着至关重要的作用。例如,它在E-9-十二烯-1-基乙酸酯合成中的应用证明了其在创建复杂有机结构中的用途,这些结构可应用于材料科学和化学(Belmar et al., 2000)。

用于膜和细胞动力学研究的荧光探针

6-溴己基乙酸酯的香豆素衍生物,如FM1、FM2和FM3,已被合成并用作细胞膜研究中的荧光探针。这些探针可以对细胞结构进行详细成像,为细胞生物学和医学诊断做出贡献(García-Beltrán et al., 2014)。

乙酸根阴离子的检测和测定

溴邻苯三酚红在检测AcO-(乙酸根阴离子)中的应用证明了溴化合物的化学传感应用。该方法已应用于监测各种样品中痕量的乙酸盐,这在环境和分析化学中至关重要(Tavallali et al., 2012)。

安全和危害

6-bromohexyl Acetate is classified as an extremely flammable liquid and vapor . It may be fatal if swallowed and enters airways . It can cause skin irritation and may cause cancer . It can also cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding exposure and obtaining special instructions before use .

Relevant Papers

One relevant paper discusses the synthesis of E-9-Dodecen-1-yl Acetate using organomanganese reagents . The paper details the procedures involving the Grignard reagent and the organomanganese reagent, which are key to the synthesis of 6-bromohexyl Acetate .

属性

IUPAC Name |

6-bromohexyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSPZLCTPSXORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473154 | |

| Record name | 6-bromohexyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68797-94-4 | |

| Record name | 6-bromohexyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane;3-methylidene-6-propan-2-ylcyclohexene;1-methyl-4-prop-1-en-2-ylcyclohexene;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B3055994.png)

![4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3055996.png)

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/no-structure.png)

![1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)-](/img/structure/B3055999.png)

![1-Propanol, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B3056002.png)